Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
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Overview
Description
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 It is a brominated derivative of pyrrolo[2,3-D]pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[2,3-D]pyrimidine core. One common approach is the reaction of a suitable pyrrolo[2,3-D]pyrimidine derivative with bromine and methyl iodide under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be scaled up from laboratory methods, ensuring consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Bromates or other oxidized derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Medicine: This compound may be explored for its medicinal properties, including its potential use as a lead compound in drug discovery for various diseases.
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate: A closely related compound without the methyl group at the 7-position.
Methyl 5-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate: A simpler derivative without the bromine atom.
Uniqueness: Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-3-5(10)6-7(9(14)15-2)11-4-12-8(6)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZANNQWWZNFLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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